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RO-7 stability and storage conditions

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Compound of Interest				
Compound Name:	RO-7			
Cat. No.:	B1193704	Get Quote		

Technical Support Center: RO-7

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of **RO-7**, a next-generation polymerase acidic (PA) endonuclease inhibitor of influenza A and B viruses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **RO-7**?

A1: **RO-7** is a potent and broad-spectrum inhibitor of the influenza virus PA endonuclease.[1][2] The influenza virus RNA-dependent RNA polymerase, a heterotrimer of subunits PA, PB1, and PB2, is essential for viral replication. The PA subunit possesses endonuclease activity that cleaves the 5' caps from host cell pre-mRNAs. This process, known as "cap-snatching," generates the necessary primers for the synthesis of viral mRNA.[3][4] **RO-7** specifically targets and inhibits this PA endonuclease activity, thereby blocking viral transcription and replication.[5]

Q2: How should I store the solid (powder) form of RO-7?

A2: The solid form of **RO-7** should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]

Q3: What is the recommended solvent for reconstituting **RO-7**?

A3: **RO-7** is soluble in DMSO.[2] For laboratory use, prepare a stock solution in DMSO.



Q4: How should I store RO-7 once it is in solution?

A4: For long-term stability, store stock solutions of **RO-7** at -80°C. At this temperature, the solution is stable for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2] It is highly recommended to store the solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Q5: My RO-7 powder is not dissolving easily. What can I do?

A5: To aid in the dissolution of **RO-7** in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[2] Ensure the vial is tightly sealed to prevent contamination.

Q6: Are there any known issues with **RO-7** stability, such as light sensitivity?

A6: While specific data on light sensitivity is not readily available, it is standard practice for all research compounds to be stored in amber vials or protected from direct light to minimize potential degradation.

Stability and Storage Conditions

The following table summarizes the recommended storage conditions for **RO-7**. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental results.

Form	Storage Temperature	Duration of Stability	Recommended Solvent
Solid (Powder)	-20°C	Up to 3 years[1]	N/A
In Solvent (Stock Solution)	-80°C	Up to 1 year[1]	DMSO[2]
-20°C	Up to 1 month[2]	DMSO[2]	

Experimental Protocols

Reconstitution of RO-7 for In Vitro Assays



This protocol outlines the procedure for preparing a 10 mM stock solution of **RO-7** in DMSO.

Materials:

- RO-7 powder (Molecular Weight: 487.49 g/mol)[2]
- Anhydrous DMSO
- Sterile, amber microcentrifuge tubes
- Ultrasonic bath

Procedure:

- Equilibrate the vial of **RO-7** powder to room temperature before opening to prevent condensation.
- Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of RO-7:
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Molarity (mol/L)
 - Volume (μ L) = ((0.001 g / 487.49 g/mol) / 0.010 mol/L) * 1,000,000 = 205.13 μ L
- Add the calculated volume of anhydrous DMSO to the vial containing the RO-7 powder.
- · Vortex the solution briefly to mix.
- If the compound does not fully dissolve, gently warm the vial to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.[2]
- Once fully dissolved, create single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term use.[1]
- 2. General Workflow for an In Vitro Antiviral Assay



This is a generalized workflow for assessing the antiviral activity of **RO-7** using a cell-based assay, such as a plaque reduction or yield reduction assay.

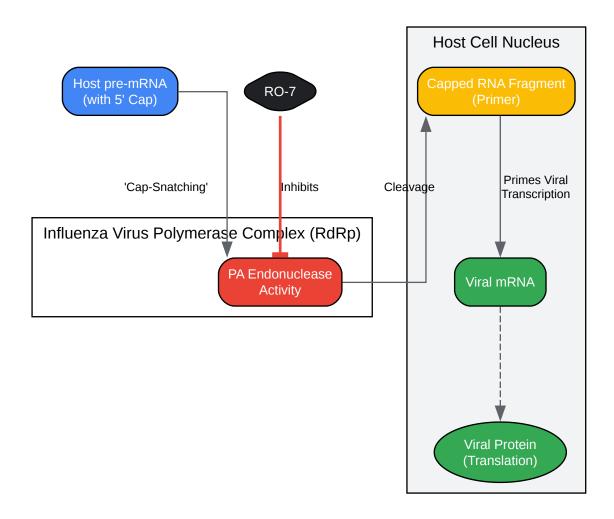
Procedure:

- Cell Culture: Plate susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells) in appropriate culture plates and grow to a confluent monolayer.
- Compound Dilution: Prepare a series of dilutions of the RO-7 stock solution in a suitable cell culture medium.
- Infection: Infect the cell monolayers with a known titer of influenza virus.
- Treatment: After a brief virus adsorption period, remove the viral inoculum and add the culture medium containing the various concentrations of **RO-7**.
- Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (typically 48-72 hours).
- Analysis:
 - Plaque Reduction Assay: Fix and stain the cells to visualize and count viral plaques. The concentration of **RO-7** that reduces the plaque number by 50% (EC₅₀) is then calculated.
 - Yield Reduction Assay: Harvest the supernatant and determine the viral titer using methods like TCID₅₀ or qPCR. The EC₅₀ is the concentration that reduces the viral yield by 50%.
- Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration of RO-7 that is toxic to the host cells (CC₅₀). This is crucial for calculating the selectivity index (SI = CC₅₀ / EC₅₀).

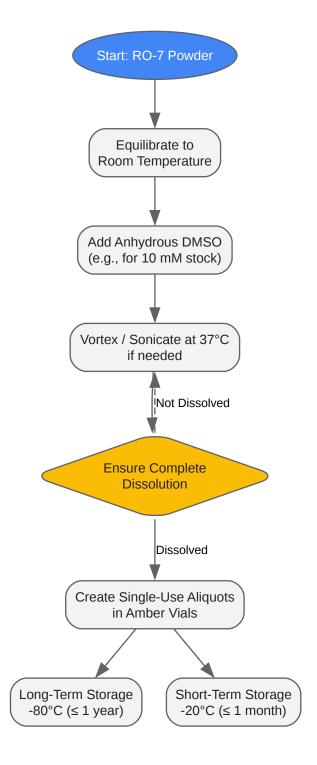
Visualizations

Mechanism of Action: Inhibition of Influenza PA Endonuclease









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